
Biotin-16-UTP (tetrasodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-16-UTP (tetrasodium): is a biotinylated nucleotide used primarily in molecular biology and biochemistry. It is a modified form of uridine triphosphate (UTP) where biotin is attached to the 16th carbon atom. This compound is widely used as a substrate for RNA polymerases in in vitro transcription reactions, allowing for the labeling and detection of RNA molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-16-UTP (tetrasodium) involves the chemical modification of UTP to introduce a biotin moiety. The process typically includes the following steps:
Activation of UTP: UTP is activated using a coupling reagent such as carbodiimide.
Biotinylation: The activated UTP is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) to form Biotin-16-UTP.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity
Industrial Production Methods: Industrial production of Biotin-16-UTP (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of UTP and biotin-NHS are reacted under controlled conditions.
Purification: The crude product is purified using industrial-scale HPLC.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency
化学反応の分析
Types of Reactions: Biotin-16-UTP (tetrasodium) primarily undergoes substitution reactions during its synthesis and application. The biotin moiety is introduced through a nucleophilic substitution reaction with UTP.
Common Reagents and Conditions:
Reagents: UTP, biotin-NHS, carbodiimide.
Conditions: The reactions are typically carried out in aqueous buffers at neutral pH and room temperature
Major Products: The major product of these reactions is Biotin-16-UTP (tetrasodium), which is used for RNA labeling in various molecular biology applications .
科学的研究の応用
Chemistry: Biotin-16-UTP (tetrasodium) is used in the synthesis of biotinylated RNA, which can be used in various biochemical assays and studies.
Biology: In molecular biology, Biotin-16-UTP (tetrasodium) is used as a substrate for RNA polymerases (T7, T3, and SP6) in in vitro transcription reactions. The biotinylated RNA produced can be detected using streptavidin-based methods, making it useful for studying gene expression and RNA-protein interactions .
Medicine: Biotin-16-UTP (tetrasodium) is used in diagnostic assays to detect specific RNA sequences. It is also used in the development of RNA-based therapeutics and vaccines .
Industry: In the biotechnology industry, Biotin-16-UTP (tetrasodium) is used in the production of biotinylated RNA for various applications, including microarray target preparation and RNA amplification .
作用機序
Biotin-16-UTP (tetrasodium) functions as a substrate for RNA polymerases, replacing UTP in the transcription reaction. The biotin moiety allows the resulting RNA to be easily detected and captured using streptavidin-based methods. The molecular targets include RNA polymerases and streptavidin, which binds to biotin with high affinity .
類似化合物との比較
Biotin-11-UTP: Another biotinylated UTP used for RNA labeling.
Biotin-20-UTP: A biotinylated UTP with a longer linker between the biotin and UTP.
Uniqueness: Biotin-16-UTP (tetrasodium) is unique due to its specific linker length, which provides optimal accessibility for streptavidin binding while maintaining the functionality of the RNA. This makes it particularly useful for applications requiring high sensitivity and specificity .
特性
分子式 |
C32H48N7Na4O19P3S |
|---|---|
分子量 |
1051.7 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,4S,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C32H52N7O19P3S.4Na/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27?,28-,30+;;;;/m0..../s1 |
InChIキー |
XZXSGZXJRIHQQJ-FRRAGVDUSA-J |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@H](C([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


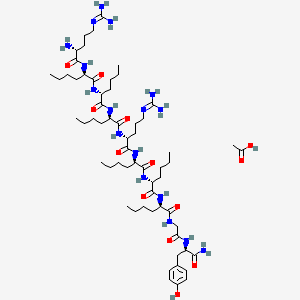
![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
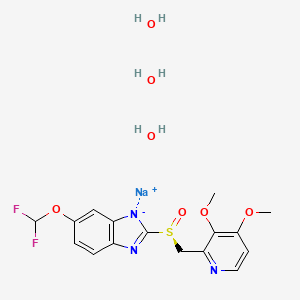
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
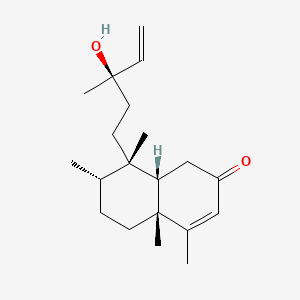
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
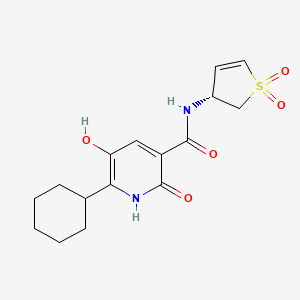
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)

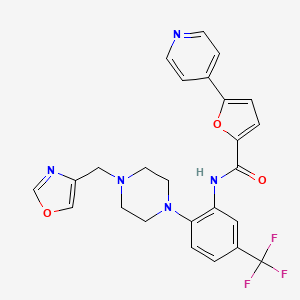

![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

